O-Tetradecyl OO-isopropyl peroxycarbonate

Description

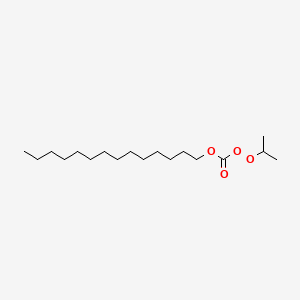

O-Tetradecyl OO-isopropyl peroxycarbonate is a peroxygenated ester with a tetradecyl (14-carbon) chain and an isopropyl group attached to the peroxycarbonate core. Peroxycarbonates are characterized by their R-O-O-C(O)-O-R' structure, where substituents (R and R') influence reactivity, stability, and applications. These compounds are commonly used as polymerization initiators, oxidative catalysts, or intermediates in organic synthesis .

Properties

CAS No. |

94089-15-3 |

|---|---|

Molecular Formula |

C18H36O4 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

propan-2-yloxy tetradecyl carbonate |

InChI |

InChI=1S/C18H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)22-21-17(2)3/h17H,4-16H2,1-3H3 |

InChI Key |

NJJUXHVBEOWMJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)OOC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Tetradecyl OO-isopropyl peroxycarbonate typically involves the reaction of tetradecyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then oxidized to form the peroxycarbonate compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

O-Tetradecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.

Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.

Substitution: The peroxycarbonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

Oxidation: The major products include oxidized organic compounds and carbon dioxide.

Reduction: The major products are tetradecyl alcohol and isopropyl carbonate.

Substitution: The major products depend on the nucleophile used but generally include substituted peroxycarbonates and the corresponding nucleophile derivatives.

Scientific Research Applications

O-Tetradecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:

Chemistry: It is used as an initiator in polymerization reactions, particularly in the production of polyesters and polycarbonates.

Biology: The compound is used in the study of oxidative stress and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and as a bleaching agent in the textile industry.

Mechanism of Action

The mechanism of action of O-Tetradecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, leading to the formation of alkoxy and carbonate radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares O-tetradecyl OO-isopropyl peroxycarbonate with structurally similar peroxycarbonates, highlighting differences in substituents, molecular formulas, and applications.

*Hypothetical molecular formula inferred from analogs.

Key Observations:

- Alkyl Chain Length: Increasing chain length (tetradecyl vs. hexadecyl) enhances lipophilicity and stability in non-polar environments but may reduce solubility in aqueous systems .

- Substituent Bulkiness : tert-butyl and tert-amyl groups introduce steric hindrance, slowing decomposition rates compared to isopropyl or ethylhexyl groups. This bulkiness improves thermal stability but may reduce catalytic efficiency .

- Branching Effects : Linear alkyl chains (tetradecyl, hexadecyl) favor applications requiring controlled release of reactive oxygen species, while branched substituents (e.g., 2-ethylhexyl) enhance solubility in organic solvents .

Reactivity and Stability

- Thermal Stability : The tert-butyl analog (CAS 70833-40-8) exhibits higher thermal stability due to its bulky substituent, whereas this compound is expected to decompose faster under heat, releasing reactive oxygen species more readily .

- Catalytic Activity : Sodium bicarbonate-derived peroxycarbonates () demonstrate efficacy in oxidative desulfurization (ODS) at 298 K, suggesting that this compound could similarly act as a catalyst if substituents facilitate electron transfer. However, longer alkyl chains may reduce interfacial activity in polar reaction systems .

Research Findings and Limitations

- Biochemical Interactions: notes that peroxycarbonate formation is slow in biochemical systems, emphasizing the need for optimized reaction conditions in industrial applications.

- Data Gaps : Direct studies on this compound are lacking, necessitating extrapolation from analogs. Experimental validation is required to confirm reactivity and stability profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.